

An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-ylmethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazolo[1,5-a]pyridin-2-ylmethanol

Cat. No.: B1315267

[Get Quote](#)

CAS Number: 76943-47-0

This technical guide provides a comprehensive overview of **Pyrazolo[1,5-a]pyridin-2-ylmethanol**, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details a proposed synthetic pathway, potential biological activities based on related compounds, and relevant experimental protocols.

Introduction

Pyrazolo[1,5-a]pyridines and their related pyrazolo[1,5-a]pyrimidine analogs are recognized as "privileged structures" in medicinal chemistry due to their diverse and significant biological activities.^[1] These scaffolds are integral to the development of targeted therapies, particularly in oncology, where they have been investigated as potent kinase inhibitors.^{[1][2]} Derivatives of these core structures have shown promise in modulating key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.^[3]

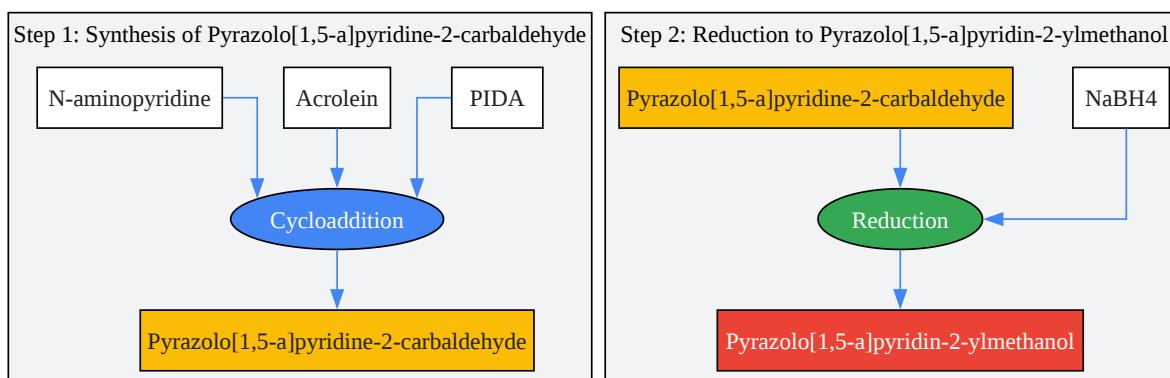
While specific biological data for **Pyrazolo[1,5-a]pyridin-2-ylmethanol** is not extensively documented in publicly available literature, this guide consolidates information on closely related analogs to provide a foundational understanding of its potential therapeutic applications and the methodologies to investigate them.

Proposed Synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol

A plausible synthetic route to **Pyrazolo[1,5-a]pyridin-2-ylmethanol** can be conceptualized through a multi-step process, beginning with the construction of the pyrazolo[1,5-a]pyridine core, followed by functional group manipulation to introduce the hydroxymethyl group at the 2-position. A general approach involves the oxidative [3+2] cycloaddition of an N-aminopyridine with an appropriate α,β -unsaturated carbonyl compound.[\[4\]](#)

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-2-carbaldehyde


This initial step involves the formation of the core heterocyclic structure with a precursor functional group at the 2-position.

- Materials: N-aminopyridine, acrolein, and an oxidizing agent such as (diacetoxyiodo)benzene (PIDA).
- Procedure:
 - To a solution of N-aminopyridine in a suitable solvent like N-methylpyrrolidone, add acrolein at room temperature.[\[4\]](#)
 - Slowly add PIDA to the reaction mixture and stir at room temperature.[\[4\]](#)
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - Upon completion, quench the reaction and extract the product with an organic solvent.
 - Purify the crude product by column chromatography to obtain Pyrazolo[1,5-a]pyridine-2-carbaldehyde.

Step 2: Reduction of Pyrazolo[1,5-a]pyridine-2-carbaldehyde to **Pyrazolo[1,5-a]pyridin-2-ylmethanol**

The final step is the reduction of the aldehyde to the primary alcohol.

- Materials: Pyrazolo[1,5-a]pyridine-2-carbaldehyde, sodium borohydride (NaBH₄), and a protic solvent like ethanol.
- Procedure:
 - Dissolve Pyrazolo[1,5-a]pyridine-2-carbaldehyde in ethanol and cool the solution in an ice bath.
 - Add sodium borohydride portion-wise to the cooled solution.
 - Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
 - Quench the reaction carefully with water and extract the product with an appropriate organic solvent.
 - Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to yield **Pyrazolo[1,5-a]pyridin-2-ylmethanol**.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **Pyrazolo[1,5-a]pyridin-2-ylmethanol**.

Potential Biological Activity and Signaling Pathways

While specific biological data for **Pyrazolo[1,5-a]pyridin-2-ylmethanol** is limited, the broader class of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines have demonstrated significant activity as kinase inhibitors.^{[1][2]} These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of various kinases.^[1]

Kinase Inhibition

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of several kinases, including Pim-1, tyrosine kinases, and phosphoinositide 3-kinases (PI3Ks).^[5] The tables below summarize the inhibitory activities of representative compounds from these classes.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

Compound ID	Pim-1 IC ₅₀ (nM)	Flt-3 IC ₅₀ (nM)	Reference
9a	45	>1000	[6]
9b	30	450	[6]
11a	15	220	[6]
11b	10	150	[6]

Table 2: Inhibitory Activity of a Representative Pyrazolo[1,5-a]pyrimidine Derivative against EGFR Tyrosine Kinase

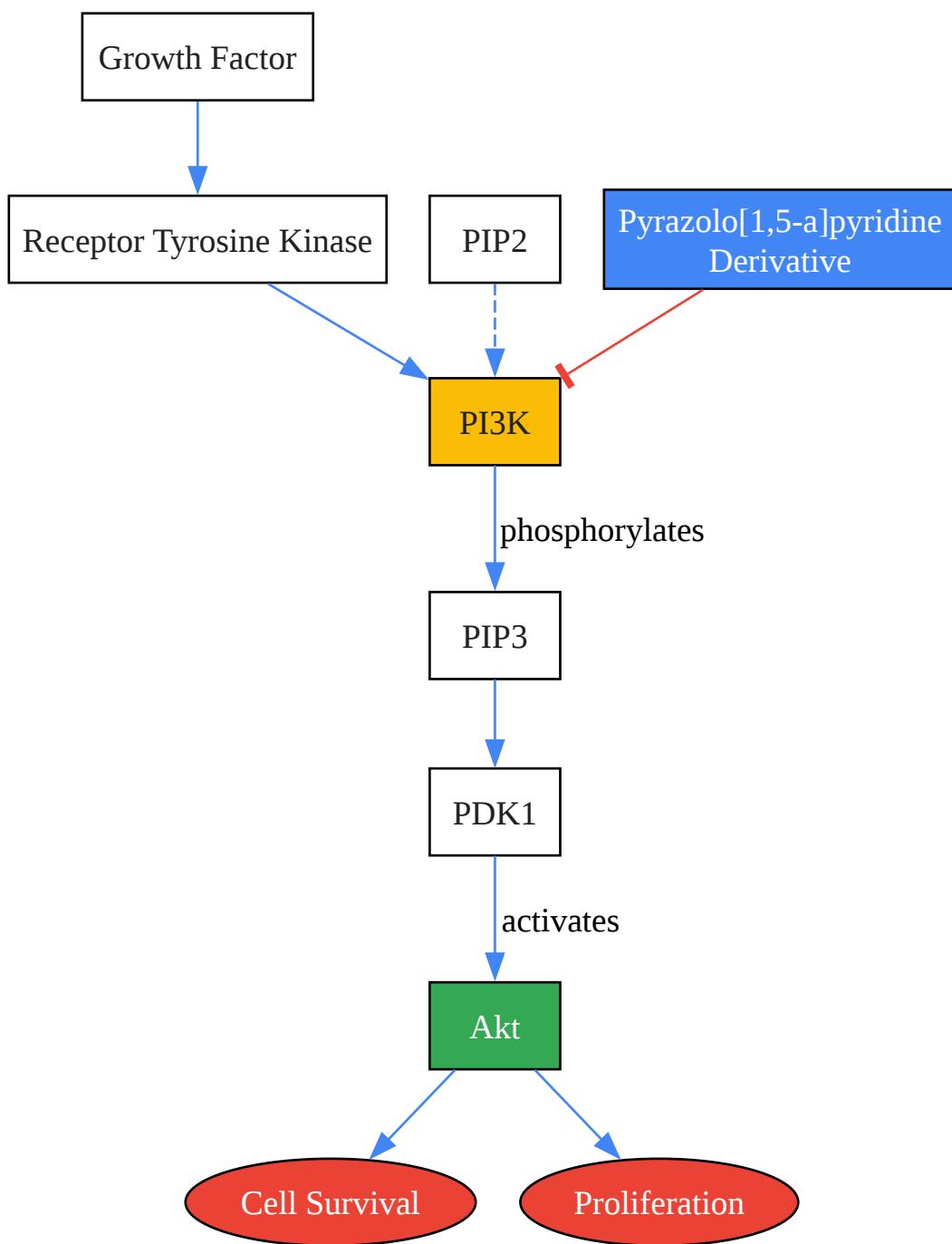

Compound ID	Inhibition % at 25 nM	IC ₅₀ (nM)	Reference
9b	81.72	8.4	[5]

Table 3: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against PI3K Isoforms

Compound ID	PI3K δ IC ₅₀ (μ M)	PI3K α IC ₅₀ (μ M)	Reference
7	0.47	>60	[3]

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[\[3\]](#) Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[\[1\]](#) Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit PI3K δ , an isoform highly expressed in immune cells.[\[3\]](#)

[Click to download full resolution via product page](#)

Simplified PI3K signaling pathway and the inhibitory action of Pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocols for Biological Assays

General Kinase Assay (Luminescence-Based)

This protocol provides a general framework for a luminescent kinase assay to measure the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

- Reagent Preparation:
 - Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.2 mg/mL BSA).
 - Prepare a 4X solution of the kinase in 1X kinase buffer.
 - Prepare a 4X solution of the substrate and ATP in 1X kinase buffer.
 - Prepare serial dilutions of the test compound (e.g., **Pyrazolo[1,5-a]pyridin-2-ylmethanol**) in 1X kinase buffer containing a constant percentage of DMSO.
- Assay Procedure:
 - Add the test compound dilutions to the wells of a microplate.
 - Add the kinase solution to the wells.
 - Initiate the reaction by adding the substrate/ATP mixture.
 - Incubate the plate at the optimal temperature for the kinase.
 - Stop the reaction and add a luciferase-based ATP detection reagent.
 - Measure the luminescence signal, which correlates with the amount of remaining ATP.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

Pyrazolo[1,5-a]pyridin-2-ylmethanol belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. While direct biological data for this specific molecule is sparse, the extensive research on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provides a strong rationale for its investigation as a potential modulator of cellular signaling pathways. The synthetic and experimental protocols outlined in this guide offer a framework for the synthesis and biological evaluation of **Pyrazolo[1,5-a]pyridin-2-ylmethanol** and its analogs, paving the way for future research into their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyrazolo[1,5-a]pyridin-2-ylmethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315267#cas-number-for-pyrazolo-1-5-a-pyridin-2-ylmethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com